Lanraplenib
Übersicht
Beschreibung
Lanraplenib ist ein neuartiger, selektiver oraler Splenotyrosinkinase-Inhibitor. Es hat sich gezeigt, dass es vielversprechend bei der Behandlung von Autoimmunerkrankungen und bestimmten Krebsarten ist, indem es die Signalwege von Immunzellen moduliert. This compound ist insbesondere für sein Potenzial bei der Behandlung von systemischem Lupus erythematodes und akuter myeloischer Leukämie bekannt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung seiner Kernstruktur und die anschließende Funktionalisierung. Die genauen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail öffentlich bekannt gegeben. Sie beinhalten im Allgemeinen die Verwendung fortschrittlicher organischer Synthesetechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet wahrscheinlich großtechnische organische Syntheseverfahren unter Verwendung automatisierter Reaktoren und strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit zu gewährleisten. Der Produktionsprozess ist so konzipiert, dass er skalierbar und kostengünstig ist, um sicherzustellen, dass die Verbindung in ausreichenden Mengen für den klinischen und kommerziellen Einsatz hergestellt werden kann .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um optimale Reaktionsgeschwindigkeiten und Produktausbeuten zu gewährleisten .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound verschiedene oxidierte Metaboliten liefern, während Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen der Splenotyrosinkinase-Inhibition auf verschiedene biochemische Stoffwechselwege zu untersuchen.
Biologie: this compound wird in der Forschung verwendet, um seine Auswirkungen auf die Signaltransduktion und Funktion von Immunzellen zu verstehen.
Medizin: Es wird wegen seines therapeutischen Potenzials bei der Behandlung von Autoimmunerkrankungen wie systemischem Lupus erythematodes und Krebserkrankungen wie akuter myeloischer Leukämie untersucht.
Industrie: This compound wird auch für seine potenzielle Verwendung bei der Entwicklung neuer therapeutischer Wirkstoffe und Arzneimittelformulierungen untersucht .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Splenotyrosinkinase, einer nicht-rezeptor-Tyrosinkinase, die an der Signaltransduktion von Immunzellen beteiligt ist. Durch die Blockierung der Splenotyrosinkinase-Aktivität stört this compound die Signalwege, die zur Aktivierung, Proliferation und zum Überleben von Immunzellen führen. Diese Hemmung trägt dazu bei, Entzündungen und immunvermittelte Schäden bei Krankheiten wie systemischem Lupus erythematodes und akuter myeloischer Leukämie zu reduzieren .
Wissenschaftliche Forschungsanwendungen
Lanraplenib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of spleen tyrosine kinase inhibition on various biochemical pathways.
Biology: this compound is utilized in research to understand its effects on immune cell signaling and function.
Medicine: It is being investigated for its therapeutic potential in treating autoimmune diseases like systemic lupus erythematosus and cancers such as acute myeloid leukemia.
Industry: This compound is also explored for its potential use in developing new therapeutic agents and drug formulations .
Wirkmechanismus
Target of Action
Lanraplenib is a selective oral inhibitor of Spleen Tyrosine Kinase (SYK) . SYK is a non-receptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . It plays a crucial role in the pathogenesis of systemic lupus erythematosus (SLE) and lupus nephritis (LN), diseases where B cells are critical mediators .
Mode of Action
This compound interacts with its target, SYK, by inhibiting its activity. This inhibition blocks the signaling from immunoreceptors, including the B cell receptor . In human B cells in vitro, this compound inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production .
Biochemical Pathways
The inhibition of SYK by this compound affects multiple downstream pathways. In FLT3-ITD mutated AML cells, this compound was found to abrogate multiple downstream FLT3-ITD leukemogenic signaling pathways including JAK/STAT3/5, MAPK, mTOR, and OXPHOS .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. It has been shown to have favorable pk, pd, and safety in healthy volunteers and patients with autoimmune diseases .
Result of Action
The inhibition of SYK by this compound has significant effects at the molecular and cellular levels. In vitro, it inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production . In vivo, treatment of NZB/W mice with this compound improved overall survival, prevented the development of proteinuria, and reduced blood urea nitrogen concentrations . Furthermore, it preserved kidney morphology and reduced glomerular IgG deposition .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, during the acclimation and study periods, animals were housed in a laboratory environment with temperatures ranging 67–76°F and relative humidity of 30–70% . .
Biochemische Analyse
Biochemical Properties
Lanraplenib interacts with the SYK enzyme, a non-receptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . This compound inhibits SYK activity in platelets via the glycoprotein VI (GPVI) receptor without prolonging bleeding time in monkeys or humans .
Cellular Effects
In human B cells in vitro, this compound inhibits B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production . This suggests that this compound has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of SYK . This inhibition blocks the progression of disease pathogenesis, such as lupus nephritis .
Temporal Effects in Laboratory Settings
Treatment of NZB/W mice with this compound improved overall survival, prevented the development of proteinuria, and reduced blood urea nitrogen concentrations . This indicates that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The specific dosage effects of this compound in animal models are not mentioned in the available literature. It is known that treatment with this compound improved overall survival in NZB/W mice, a model of lupus nephritis .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. As a SYK inhibitor, this compound likely interacts with enzymes and cofactors involved in immunoreceptor signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not mentioned in the available literature. As an orally active drug, this compound is likely absorbed in the gastrointestinal tract and distributed throughout the body .
Subcellular Localization
The subcellular localization of this compound is not mentioned in the available literature. As a SYK inhibitor, this compound likely acts in the cytoplasm where SYK is located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lanraplenib involves multiple steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of advanced organic synthesis techniques to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound likely involves large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to maintain consistency and efficacy. The production process is designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for clinical and commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Lanraplenib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized metabolites, while substitution reactions can produce derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Lanraplenib wird mit anderen Splenotyrosinkinase-Inhibitoren wie Entospletinib und Fostamatinib verglichen. Obwohl all diese Verbindungen einen gemeinsamen Wirkmechanismus teilen, zeichnet sich this compound durch seine erhöhte Selektivität und günstigen pharmakokinetischen Eigenschaften aus. Dies macht es zu einem vielversprechenden Kandidaten für die Weiterentwicklung und den klinischen Einsatz .
Liste ähnlicher Verbindungen
Entospletinib: Ein weiterer Splenotyrosinkinase-Inhibitor mit klinischer Aktivität bei akuter myeloischer Leukämie.
Fostamatinib: Ein Splenotyrosinkinase-Inhibitor, der zur Behandlung der chronischen Immunthrombozytopenie eingesetzt wird
Biologische Aktivität
Lanraplenib is a selective inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a crucial role in B cell signaling and immune responses. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases and hematological malignancies, particularly systemic lupus erythematosus (SLE), lupus nephritis (LN), and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for treatment.
This compound functions by inhibiting SYK, which is integral to B cell receptor (BCR) signaling pathways. By blocking SYK activity, this compound disrupts the survival, activation, and maturation processes of B cells. This inhibition is particularly relevant in conditions characterized by aberrant B cell activity, such as SLE and LN.
Key Findings from In Vitro Studies
- B Cell Survival and Activation : In vitro experiments demonstrated that this compound significantly reduced B cell survival when stimulated by B cell activating factor (BAFF), with an effective concentration (EC50) of approximately 130 nM. This effect was observed in both human and murine B cells .
- Immunoglobulin Production : The compound inhibited immunoglobulin M (IgM) production in activated B cells, indicating its potential to modulate humoral immunity .
Studies in Murine Models
Research utilizing the New Zealand black/white (NZB/W) mouse model of SLE revealed several important outcomes:
- Survival and Disease Progression : Treatment with this compound improved overall survival rates and prevented the development of proteinuria, a common indicator of kidney damage in LN .
- Renal Protection : Histological analysis showed that this compound preserved kidney morphology by reducing interstitial inflammation and glomerular damage. Specifically, it decreased glomerular IgG deposition and improved metrics such as glomerular diameter and protein cast severity .
Clinical Trials
This compound has been evaluated in various clinical settings:
- Phase 1b/2 Trials in AML : A recent trial investigated this compound in combination with gilteritinib for patients with FLT3-mutated AML. Initial results indicated promising anti-leukemic activity and manageable safety profiles .
- Autoimmune Diseases : In a multicenter study focusing on primary Sjögren's syndrome (SS), this compound was compared to other treatments like filgotinib and tirabrutinib. Although no significant biological activity was observed for this compound in this cohort, the study provided insights into its safety profile .
Summary of Clinical Findings
Study Type | Indication | Key Results |
---|---|---|
In Vitro | B Cell Activation | EC50 for survival inhibition: 130 nM |
In Vivo | SLE/LN Model | Improved survival; reduced proteinuria; preserved renal histology |
Phase 1b/2 Trial | FLT3-mutated AML | First patient dosed; ongoing evaluation of safety and efficacy |
Multicenter Study | Primary Sjögren's Syndrome | No significant activity; safety outcomes assessed |
Eigenschaften
IUPAC Name |
6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIGZBVOUQVIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1800046-95-0 | |
Record name | Lanraplenib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800046950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanraplenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14770 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LANRAPLENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6U64OU57E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.